molecular formula C18H18N2S B7587652 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine

1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine

Cat. No. B7587652
M. Wt: 294.4 g/mol
InChI Key: LCPTUHIBLMWBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine, also known as BZP, is a synthetic compound that has gained attention for its potential application in scientific research. BZP belongs to the class of phenylethylamines and has been found to exhibit various biological and physiological effects.

Mechanism of Action

The mechanism of action of 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine is not fully understood. However, it is believed that 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine acts as a dopamine and serotonin releaser, leading to increased levels of these neurotransmitters in the brain. This, in turn, may lead to the stimulant and psychoactive effects observed with 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine.
Biochemical and Physiological Effects:
1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine has been found to exhibit various biochemical and physiological effects. 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine has been shown to increase heart rate, blood pressure, and body temperature. Additionally, 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine has been found to increase the release of dopamine and serotonin in the brain, leading to the stimulant and psychoactive effects observed with 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine.

Advantages and Limitations for Lab Experiments

1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine has several advantages and limitations for lab experiments. One advantage is that 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine is relatively easy to synthesize, making it readily available for research purposes. Additionally, 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine has been found to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, one limitation is that the mechanism of action of 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine is not fully understood, making it difficult to interpret the results of experiments involving 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine.

Future Directions

There are several future directions for research involving 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine. One direction is to further investigate the mechanism of action of 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine, including its effects on the release of dopamine and serotonin in the brain. Additionally, further research is needed to determine the potential antimicrobial activity of 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine and its potential as a candidate for the development of new antibiotics. Finally, research is needed to determine the potential therapeutic applications of 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine, including its potential as a treatment for neurological disorders.

Synthesis Methods

1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine can be synthesized through a multistep process involving the reaction of benzyl chloride with thioacetamide to form 2-(benzylthio)acetamide. This intermediate compound is then reacted with phenylacetic acid and cyclized to form 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine.

Scientific Research Applications

1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine has been found to exhibit various biological and physiological effects, making it a potential candidate for scientific research. 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine has been studied for its effects on the central nervous system, including its potential as a psychoactive drug. Additionally, 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine has been found to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

1-(4-benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-13(19)18-20-16(12-14-8-4-2-5-9-14)17(21-18)15-10-6-3-7-11-15/h2-11,13H,12,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPTUHIBLMWBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=C(S1)C2=CC=CC=C2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine

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